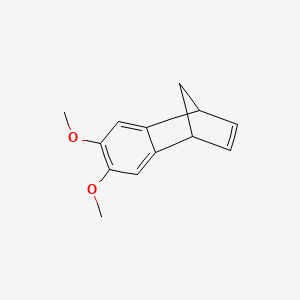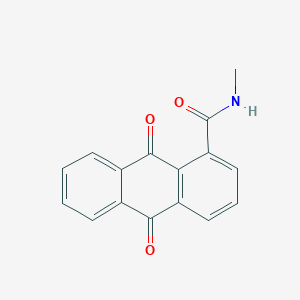
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is a chemical compound that belongs to the class of anthraquinones. This compound is known for its unique structure, which includes a carboxamide group attached to an anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This reaction is carried out under standard amide formation conditions, resulting in the formation of the target compound in high yield . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones, depending on the specific reaction and conditions used.
Scientific Research Applications
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the functionalization of C-H bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes . This chelation ability is crucial for its role in metal-catalyzed C-H bond functionalization reactions. The compound’s structure allows it to bring metal ions in proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.
Comparison with Similar Compounds
Similar Compounds
Carminic Acid: 7β-D-glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, used as a natural dye.
Uniqueness
N-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to its specific structure, which includes a methyl group and a carboxamide group attached to the anthracene core. This structure imparts distinct chemical properties, such as its ability to act as a bidentate ligand, making it valuable in metal-catalyzed reactions.
Properties
CAS No. |
53453-73-9 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-methyl-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C16H11NO3/c1-17-16(20)12-8-4-7-11-13(12)15(19)10-6-3-2-5-9(10)14(11)18/h2-8H,1H3,(H,17,20) |
InChI Key |
AJBDIXANZYGTNY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


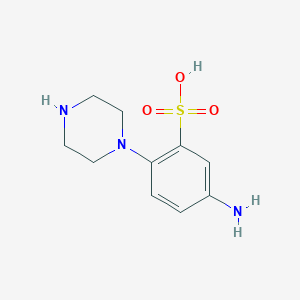
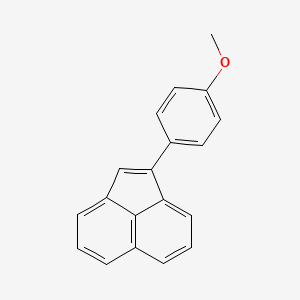
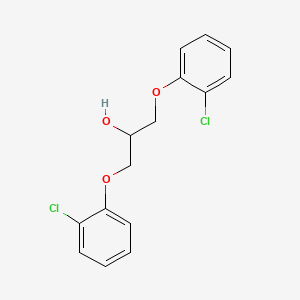
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
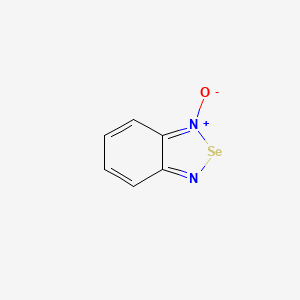
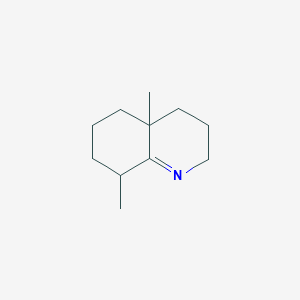
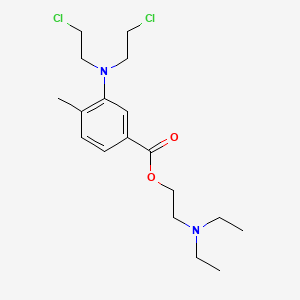
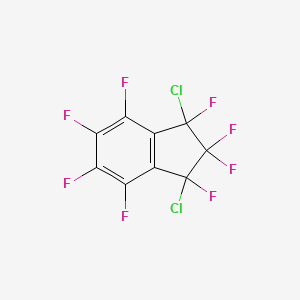
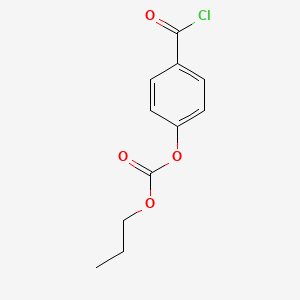
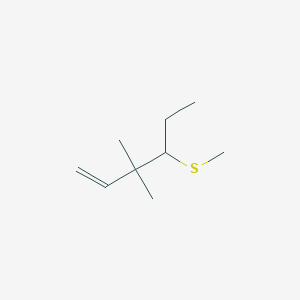
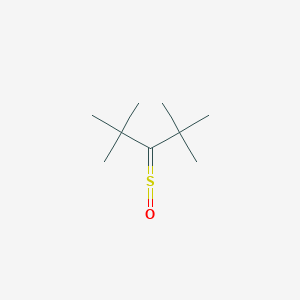
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
